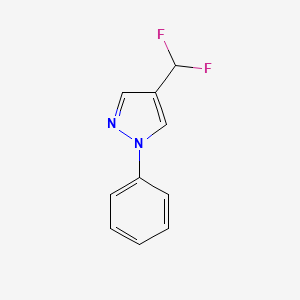

4-(Difluoromethyl)-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8F2N2 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

4-(difluoromethyl)-1-phenylpyrazole |

InChI |

InChI=1S/C10H8F2N2/c11-10(12)8-6-13-14(7-8)9-4-2-1-3-5-9/h1-7,10H |

InChI Key |

DDPYJSOZIGMBMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 Difluoromethyl 1 Phenyl 1h Pyrazole

Precursor Synthesis and Building Block Derivatization for Fluorinated Pyrazoles

A prevalent and effective strategy for synthesizing fluorinated pyrazoles, including 4-(difluoromethyl)-1-phenyl-1H-pyrazole, involves the use of pre-fluorinated building blocks. researchgate.net This approach circumvents the often-challenging direct fluorination of the heterocyclic core, which can suffer from low regioselectivity. researchgate.net Key building blocks include fluorinated 1,3-dicarbonyl compounds and specialized reagents designed to introduce the difluoromethyl group.

One notable class of precursors are difluoroacetohydrazonoyl bromides . These have been identified as novel and efficient building blocks for constructing difluoromethyl-substituted organic compounds. nih.govacs.org They are stable and can be effectively used in cycloaddition reactions to form the pyrazole (B372694) ring with the difluoromethyl group already in place. researchgate.netresearchgate.net Another approach involves the synthesis of N-difluoromethylpyrazoles, which can then be further functionalized. researchgate.netarkat-usa.org For instance, the difluoromethylation of 3(5)-methylpyrazole can yield a mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole, which can serve as precursors for more complex derivatives. arkat-usa.org

The synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key building block for novel fungicides, highlights a route starting from dimethylaminovinyl methyl ketone (DMAB) and utilizing difluoroacetyl fluoride (B91410) (DFAF). thieme.de This multi-step process involves difluoroacetylation, cyclization with a hydrazine (B178648), and subsequent oxidation to yield the desired fluorinated pyrazole carboxylic acid. thieme.de

Key Synthetic Routes to the 1H-Pyrazole Core with Difluoromethylation at Position 4

The formation of the 1H-pyrazole core containing a difluoromethyl group at the 4-position can be achieved through various synthetic routes, primarily categorized into cyclization methods that build the ring and strategies that introduce the functional group onto a pre-formed ring.

Cyclization Approaches for Pyrazole Ring Formation.rsc.org

Cyclization reactions are a cornerstone of pyrazole synthesis, offering a direct pathway to the heterocyclic core.

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.orgmdpi.com To synthesize this compound via this route, a 2-(difluoromethyl)-1,3-dicarbonyl compound would be reacted with phenylhydrazine. The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone can potentially lead to a mixture of two regioisomeric pyrazoles. conicet.gov.ar The regioselectivity of the condensation can be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions, such as the solvent. conicet.gov.arnih.gov For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar

| Reactant 1 | Reactant 2 | Key Feature |

| 2-(difluoromethyl)-1,3-dicarbonyl compound | Phenylhydrazine | Forms the pyrazole ring with the difluoromethyl group at position 4. |

| Fluorinated β-diketone | Hydrazine | A common strategy for producing fluorinated pyrazoles. thieme-connect.de |

The [3+2] cycloaddition reaction is another powerful and versatile method for constructing the pyrazole ring. rsc.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of difluoromethylated pyrazoles, fluorinated nitrile imines, often generated in situ from precursors like difluoroacetohydrazonoyl bromides, serve as the 1,3-dipole. nih.govresearchgate.netresearchgate.net These are then reacted with appropriate C=C or C≡C dipolarophiles. researchgate.net

This method offers a high degree of regioselectivity and is compatible with a wide range of functional groups. acs.orgresearchgate.net For example, the reaction of difluoroacetohydrazonoyl bromides with ynones, alkynoates, and ynamides provides an efficient route to difluoromethyl-substituted pyrazoles in good to excellent yields. acs.org Similarly, cycloaddition of these bromides with activated alkenes under mild conditions can yield CF2H-substituted pyrazolines, which can be subsequently oxidized to pyrazoles. researchgate.net

| 1,3-Dipole Precursor | Dipolarophile | Resulting Product |

| Difluoroacetohydrazonoyl bromide | Alkyne | 4-(Difluoromethyl)pyrazole |

| Fluorinated nitrile imine | Alkene | Fluorinated pyrazoline (can be oxidized to pyrazole) |

Direct Difluoromethylation Strategies on Pyrazole Rings.acs.orgresearchgate.net

Directly introducing a difluoromethyl group onto a pre-formed pyrazole ring is an alternative strategy. While direct C-H difluoromethylation of pyridines has seen recent advancements, achieving this selectively at the C4 position of a 1-phenyl-1H-pyrazole can be challenging. nih.gov

Electrophilic fluorination is a more established method for functionalizing the pyrazole ring. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are used for this purpose. researchgate.netmdpi.comnih.gov However, the reaction of 1H-pyrazoles with two equivalents of Selectfluor® can lead to the formation of 4,4-difluoro-4H-pyrazoles rather than the desired 4-monofluoromethyl derivative. thieme-connect.deresearchgate.netnih.gov The reaction outcome is highly dependent on the substrate and reaction conditions.

A method for the N-difluoromethylation of pyrazoles using chlorodifluoromethane (B1668795) (ClCHF2) under mild conditions has also been developed, though this functionalizes the nitrogen atom rather than the carbon backbone. researchgate.net

Post-Cyclization Functionalization for Difluoromethyl Group Introduction.conicet.gov.aracs.org

This strategy involves synthesizing a pyrazole ring with a functional group at the 4-position that can later be converted into a difluoromethyl group. This multi-step approach allows for the secure construction of the pyrazole core first, followed by the often-delicate fluorination step. For example, a 4-formyl-1-phenyl-1H-pyrazole could potentially be a precursor, which could then undergo fluorination reactions to introduce the difluoromethyl group. However, specific and efficient methods for this particular transformation are not as commonly reported as the building block approaches.

Catalytic Systems and Reaction Conditions in Compound Synthesis

The construction of the difluoromethylated pyrazole scaffold is often achieved through cyclization reactions, where the choice of catalyst and reaction conditions plays a pivotal role in determining the efficiency, selectivity, and environmental impact of the synthesis.

Transition metal catalysis offers powerful and versatile methods for the synthesis of pyrazole derivatives. Various metals, including copper, gold, and ruthenium, have been employed to facilitate key bond-forming steps.

Copper-catalyzed reactions are prominent in the synthesis of fluorinated pyrazoles. For instance, a copper-mediated method has been developed for the synthesis of 4-(trifluoromethyl)pyrazoles, highlighting the utility of this metal in C-F bond-related transformations. nih.gov Another approach involves the copper-catalyzed direct difluoroalkylation of aldehyde hydrazones using functionalized difluoromethyl bromides, which proceeds under mild conditions. researchgate.net Lewis acids, such as scandium trifluoromethanesulphonate (Sc(OTf)₃), have also been used to mediate the reaction of perfluoroacetyl diazoester with ketones, yielding polysubstituted 4-difluoromethyl pyrazole derivatives. researchgate.net

Gold catalysts have also found application in this field. A notable example is a Au(I)-catalyzed tandem aminofluorination method, which utilizes Selectfluor to produce fluoropyrazoles. nih.gov Ruthenium catalysts, specifically RuCl₂(PPh₃)₃, have proven to be highly efficient for the double C-H fluoroalkylation of aldehyde-derived N-alkylhydrazones with tribromofluoromethane (B1329301) (CBr₃F), leading to the formation of 4-fluoropyrazoles. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Fluorinated Pyrazoles

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| Copper-based | 2-bromo-3,3,3-trifluoropropene, N-arylsydnones | 4-Trifluoromethyl pyrazoles | Chemoselective cycloaddition | researchgate.net |

| Au(I) / Selectfluor | Alkynes | Fluoropyrazoles | Tandem aminofluorination | nih.gov |

| RuCl₂(PPh₃)₃ | Aldehyde hydrazones, CBr₃F | 4-Fluoropyrazoles | Double C-H fluoroalkylation | researchgate.net |

| Sc(OTf)₃ | Perfluoroacetyl diazoester, Ketones | 4-Difluoromethyl pyrazoles | Lewis acid-mediated reaction | researchgate.net |

To circumvent the costs and potential toxicity associated with transition metals, metal-free and organocatalytic strategies have emerged as powerful alternatives. These methods often rely on the use of common organic molecules or reagents to promote the desired transformations.

Selectfluor, an electrophilic fluorinating agent, is frequently used in metal-free approaches. It can mediate the fluorination of 3,5-diarylpyrazoles to yield 4,4-difluoro-1H-pyrazoles in addition to the expected 4-fluoropyrazole derivatives. researchgate.net The development of a single-pot, acid-catalyzed process using H-TEDA (a component of Selectfluor) also produces 4-fluoropyrazoles. researchgate.net

Iodine-mediated reactions provide another avenue for metal-free synthesis. An I₂-mediated oxidative C–N bond formation has been established for the regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. acs.org This practical, one-pot protocol avoids the need to isolate less stable hydrazone intermediates. acs.org Furthermore, temperature-controlled, catalyst- and oxidant-free conditions have been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, showcasing a green and practical approach. nih.govnih.gov Organocatalytic systems, often employing bifunctional catalysts like cinchona alkaloids, are particularly effective for creating complex pyrazole-containing structures such as dihydropyrano[2,3-c]pyrazoles through tandem reactions. researchgate.netnih.gov

Growing emphasis on green chemistry has spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents. These environmentally conscious approaches often employ alternative energy sources to drive reactions.

Microwave-assisted and ultrasound-assisted syntheses have proven to be highly effective for facilitating multiple bond formations under solvent-free conditions. researchgate.net These techniques can significantly reduce reaction times and temperatures while achieving higher yields compared to conventional heating methods. researchgate.net For example, an ultrasound-assisted, solvent- and catalyst-free, one-pot four-component reaction has been developed for the synthesis of pyrazole-centered tetrazoles in just 15 minutes. sciencegate.app Similarly, the synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole has been achieved under solvent-free conditions. researchgate.net Mechanochemical-assisted synthesis, which involves grinding solid reactants together, is another solventless technique with improved sustainability metrics. researchgate.netresearchgate.net These eco-friendly methods not only reduce environmental impact but also streamline the synthetic process, contributing to sustainable chemistry. mdpi.com

Regioselectivity and Stereochemical Control in Difluoromethylpyrazole Synthesis

Controlling the regiochemistry of pyrazole formation is a critical challenge in synthesis. Traditional methods, such as the condensation of 1,3-dicarbonyl compounds with substituted hydrazines, often yield a mixture of regioisomers, which necessitates difficult purification procedures. nih.govnih.gov

Recent synthetic advancements have provided solutions to this problem. The [3+2] cycloaddition reaction of difluoroacetohydrazonoyl bromides with various dipolarophiles like ynones, alkynoates, and ynamides offers a highly regioselective protocol to access difluoromethyl-substituted pyrazoles. acs.org The choice of solvent can also dramatically influence regioselectivity; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to increase regioselectivity in pyrazole formation. conicet.gov.ar

In some cases, the nature of the hydrazine reactant dictates the outcome. A regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles found that using arylhydrazine hydrochlorides led to the 1,3-regioisomer, whereas the corresponding free hydrazine exclusively produced the 1,5-regioisomer. nih.gov Similarly, a proposed mechanism for the synthesis of tetrasubstituted pyrazoles involves a regioselective 1,3-dipolar cycloaddition between a nitrilimine and an enolate. mdpi.com While this compound itself is achiral, stereochemical control becomes crucial in the synthesis of more complex, chiral pyrazole derivatives, where organocatalytic domino reactions are employed to establish specific stereocenters. metu.edu.tr

Scale-Up Considerations and Industrial Production Methodologies

The industrial production of difluoromethylated pyrazoles, particularly key intermediates like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is crucial for the agrochemical industry, as this scaffold is present in numerous modern fungicides. thieme.de

A significant challenge in scaling up pyrazole synthesis is the potential for inconsistent or low yields when moving from laboratory to industrial scale. mit.edu To address this, robust and cost-effective routes have been developed. One such industrial method for DFPA involves the difluoroacetylation of a dimethylaminovinyl methyl ketone, followed by cyclization with methylhydrazine and subsequent oxidation. thieme.de This process is designed to be practical and cost-effective for large-scale production, utilizing in-house raw materials and achieving high purity of the final product. thieme.de Pilot-scale production has been successfully conducted using this method. thieme.de

Continuous flow synthesis offers another advantageous approach for industrial production, as it can improve safety, efficiency, and consistency over traditional batch processes. googleapis.com A patent describes a continuous flow method for synthesizing DFPA precursors, which addresses the long reaction times and solvent recycling issues associated with batch processes. googleapis.com The optimization of large-scale manufacturing has been a focus for major chemical companies, leading to refined processes for producing the pyrazole acid from precursors like the ethyl ester of difluoroacetoacetic acid. wikipedia.org A patented method for preparing DFPA involves the reaction of 2,2-difluoro acetyl halide with an α,β-unsaturated ester, followed by hydrolysis and cyclization, with a focus on reducing isomers to simplify purification. google.com

Advanced Chemical Reactivity and Transformation Studies of 4 Difluoromethyl 1 Phenyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring and Phenyl Moiety

The pyrazole ring is an electron-rich heteroaromatic system, yet its reactivity is modulated by the substituents at the N1, C4, and phenyl positions. Electrophilic substitution on the pyrazole core generally occurs at the C4 position, as it is the most electron-rich and sterically accessible site. rrbdavc.orgscribd.com However, in 4-(difluoromethyl)-1-phenyl-1H-pyrazole, this position is already substituted. Consequently, electrophilic attack on the pyrazole ring is less favorable and would require harsh conditions, potentially leading to reactions on the phenyl ring instead.

Electrophilic aromatic substitution on the N-phenyl ring is directed by the pyrazole moiety, which acts as a deactivating group and directs incoming electrophiles to the meta and para positions. The specific regioselectivity depends on the reaction conditions and the nature of the electrophile.

| Reaction Type | Reagent/Conditions | Expected Product on Phenyl Ring |

| Nitration | HNO₃ / H₂SO₄ | 1-(4-nitrophenyl)-4-(difluoromethyl)-1H-pyrazole |

| Halogenation | Br₂ / FeBr₃ | 1-(4-bromophenyl)-4-(difluoromethyl)-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | 4-(4-(difluoromethyl)-1H-pyrazol-1-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | (4-(4-(difluoromethyl)-1H-pyrazol-1-yl)phenyl)(alkyl)methanone |

Nucleophilic substitution reactions are also critical for the functionalization of pyrazole derivatives. While the pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, substitution can occur on the difluoromethyl group under specific conditions. evitachem.com More commonly, nucleophilic substitution is employed by first introducing a leaving group, such as a halogen, onto the pyrazole or phenyl ring, which can then be displaced by various nucleophiles. For instance, a bromo-substituted precursor could undergo nucleophilic displacement with fluoride (B91410) ions to introduce fluorine atoms. researchgate.net

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the this compound scaffold. To utilize these reactions, the parent compound must first be halogenated (e.g., at the C5 position of the pyrazole ring or the para-position of the phenyl ring) to introduce a reactive handle.

Commonly employed palladium-catalyzed reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.net

Suzuki-Miyaura Coupling : This reaction involves the coupling of a halo-derivative of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This is a versatile method for introducing new aryl or vinyl substituents. For example, 4-bromo-1-tritylpyrazole can be coupled with aryl Grignard reagents in the presence of a palladium catalyst to form 4-aryl-1-tritylpyrazoles. clockss.org

Heck-Mizoroki Reaction : This reaction couples the halogenated pyrazole with an alkene to form a new C-C bond, providing access to alkenyl-substituted pyrazoles. researchgate.net

Sonogashira Coupling : This reaction allows for the introduction of an alkyne moiety by coupling the halo-pyrazole with a terminal alkyne.

Copper-catalyzed reactions are also employed, for instance, in the synthesis of 4-(trifluoromethyl)pyrazoles. nih.gov Direct C-H activation/functionalization is an emerging strategy that avoids the need for pre-functionalization with a halogen, offering a more atom-economical approach to arylation. researchgate.net

| Coupling Reaction | Reactants | Catalyst System | Resulting Functionalization |

| Suzuki-Miyaura | Halo-pyrazole + Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl group addition |

| Heck | Halo-pyrazole + Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl group addition |

| Sonogashira | Halo-pyrazole + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl group addition |

| Direct C-H Arylation | Pyrazole + Aryl halide | Pd catalyst / Ligand / Base | Direct introduction of an aryl group |

Photochemical and Electrochemical Reactivity Investigations

The photochemical behavior of pyrazole derivatives can lead to interesting molecular transformations. Irradiation of pyrazolines, the partially saturated analogs of pyrazoles, can result in the elimination of a substituent at the C4-position and aromatization to the corresponding pyrazole. uzh.ch For this compound, UV irradiation could potentially induce reactions involving the difluoromethyl group or the aromatic rings. The study of 1-phenyl-4-allyl-tetrazol-5-one, a related heterocyclic compound, shows that photochemical reactions can proceed via a triplet biradical intermediate after photoextrusion of a molecular fragment, with the final products being highly dependent on the solvent. mdpi.com Similar mechanistic pathways could be explored for the subject compound.

Electrochemical studies, while less commonly reported for this specific molecule, would provide insight into its redox properties. The pyrazole ring and the phenyl group can undergo oxidation or reduction under appropriate electrochemical conditions. The presence of the electron-withdrawing difluoromethyl group would likely make the molecule more resistant to oxidation and more susceptible to reduction compared to its non-fluorinated analog.

Ring-Opening and Rearrangement Processes of the Pyrazole Core

Under certain energetic conditions, such as thermolysis or photolysis, or through chemical inducement, the pyrazole ring can undergo ring-opening or rearrangement reactions. For instance, the reaction of certain pyrazolines with activated alkynes can lead to an unexpected ring-opening with the elimination of a side group to form new pyrazole dicarboxylates. rsc.org

Studies on related pyrazoloazines have shown that treatment with electrophilic fluorinating agents can induce a ring-opening fluorination, leading to the formation of tertiary carbon-fluorine bonds. researchgate.net Similarly, the presence of adjacent azide (B81097) and nitro groups on a pyrazole ring can lead to cyclization and rearrangement upon heating. mdpi.compreprints.org These studies suggest that the pyrazole core of this compound, while generally stable, could be induced to undergo skeletal transformations under specific, forcing conditions, providing pathways to novel molecular structures.

Derivatization Strategies for Structural Analog Development

The development of structural analogs of this compound is crucial for applications in medicinal chemistry and materials science. Derivatization can be achieved through various synthetic strategies targeting different parts of the molecule.

Modification of the Phenyl Ring : Introducing various substituents (e.g., chloro, methyl, methoxy) onto the phenyl ring can be achieved by starting with appropriately substituted phenylhydrazines during the initial pyrazole synthesis. nih.gov

Functionalization at the C5-Position : The C5-position is a prime target for introducing diversity. This can be accomplished via lithiation followed by quenching with an electrophile, or through metal-catalyzed C-H activation.

Synthesis of Carboxamide Derivatives : A common strategy involves the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key intermediate for many modern fungicides. thieme.de This carboxylic acid can then be coupled with various amines to generate a library of pyrazole-4-carboxamide analogs. nih.govcbijournal.com

Oxime Ester Derivatives : Further derivatization can be achieved by converting the carboxylic acid to a carbonyl chloride, which then reacts with various oximes to produce pyrazole-4-carboxylic oxime esters, another class of biologically active compounds. researchgate.net

These strategies allow for the systematic modification of the parent structure to fine-tune its physicochemical and biological properties.

Computational and Theoretical Investigations of 4 Difluoromethyl 1 Phenyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic molecules, including pyrazole (B372694) derivatives. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the equilibrium geometry of 4-(Difluoromethyl)-1-phenyl-1H-pyrazole. nih.govufrj.br

These studies typically begin by determining the most stable three-dimensional conformation of the molecule. The calculations yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, a key structural feature is the relative orientation of the phenyl ring with respect to the pyrazole ring.

Beyond geometry, DFT is used to calculate fundamental electronic properties. The total energy, dipole moment, and charge distribution (e.g., Mulliken atomic charges) provide a quantitative picture of the molecule's polarity and the localization of partial charges on its constituent atoms. researchgate.net The difluoromethyl group (CHF2), being strongly electron-withdrawing, significantly influences the charge distribution across the pyrazole ring, which in turn affects the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | Illustrative value: -850.123 | Hartrees |

| Dipole Moment | Illustrative value: 3.45 | Debye |

| HOMO Energy | Illustrative value: -6.89 | eV |

| LUMO Energy | Illustrative value: -1.25 | eV |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar pyrazole derivatives.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, as the orbital containing the most energetic electrons, acts as an electron donor, while the LUMO, the lowest energy orbital capable of accepting electrons, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, reflecting its nucleophilicity. youtube.com Conversely, the LUMO energy is related to the electron affinity and signifies the molecule's capacity to accept electrons, indicating its electrophilicity. researchgate.net The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter for assessing molecular stability and reactivity; a larger gap implies higher kinetic stability and lower chemical reactivity. acadpubl.eu

From the HOMO and LUMO energies, several global reactivity indices can be calculated, such as electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net These indices provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps to quantify the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net In this compound, the HOMO is typically localized over the phenyl and pyrazole rings, while the LUMO may also be distributed across the π-system, with contributions from the difluoromethyl group influencing its energy level.

Table 2: Global Reactivity Descriptors of this compound

| Descriptor | Formula | Illustrative Value | Units |

|---|---|---|---|

| Ionization Potential (I) | -E_HOMO | 6.89 | eV |

| Electron Affinity (A) | -E_LUMO | 1.25 | eV |

| Hardness (η) | (I - A) / 2 | 2.82 | eV |

| Chemical Potential (μ) | -(I + A) / 2 | -4.07 | eV |

| Electronegativity (χ) | (I + A) / 2 | 4.07 | eV |

Note: The values are illustrative, calculated from the energies in Table 1.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acadpubl.eucram.com The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in shades of red and yellow, are electron-rich and susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of electrons on heteroatoms. In this compound, the most negative regions are expected to be located around the nitrogen atoms of the pyrazole ring. researchgate.net

Conversely, regions of positive electrostatic potential, colored in blue, are electron-poor and are targets for nucleophilic attack. These positive regions are generally found around hydrogen atoms, particularly those attached to electronegative atoms or aromatic systems. mdpi.com The MEP surface provides a comprehensive, three-dimensional view of the molecule's reactivity landscape, highlighting the sites most likely to engage in hydrogen bonding and other noncovalent interactions. cram.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability in Various Media

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, stability, and interactions with the surrounding environment, such as a solvent. nih.gov

Furthermore, MD simulations are crucial for assessing the molecule's stability and behavior in different media, such as in an aqueous solution or a nonpolar solvent. By explicitly including solvent molecules in the simulation box, it is possible to study solvation effects, the formation of hydrogen bonds with water, and the molecule's hydrophobic interactions. researchgate.net Key metrics derived from these simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Computational Studies on Reaction Mechanisms and Transition States of Synthetic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. raineslab.com

The synthesis of substituted pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or related pathways. mdpi.comnih.gov Theoretical studies can investigate these synthetic routes for this compound by:

Modeling Reactant and Product Structures: Optimizing the geometries of all species involved in the reaction.

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides crucial information about the bond-forming and bond-breaking processes.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

These computational investigations provide a detailed, step-by-step picture of the reaction, rationalizing experimental observations such as regioselectivity and explaining why certain products are formed preferentially.

Prediction of Spectroscopic Properties from First Principles (Methodological Focus)

First-principles calculations, particularly those based on DFT and its time-dependent extension (TD-DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.govnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted. nih.gov These computed frequencies correspond to the fundamental vibrational modes of the molecule (stretching, bending, etc.). Comparing the calculated IR and Raman spectra with experimental data helps in assigning the observed spectral bands to specific molecular motions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) by calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov The accuracy of these predictions allows for the validation of structural assignments made from experimental NMR data.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the primary method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. ufrj.br These calculations can identify the nature of the electronic transitions (e.g., π→π*) by analyzing the molecular orbitals involved. nih.gov

The strong agreement often found between computed and experimental spectra validates both the theoretical model and the experimentally determined structure of this compound. nih.gov

Ligand-Target Interaction Modeling (In Silico) and Binding Affinity Predictions (Strictly without clinical outcomes)

Computational chemistry has become an essential tool for understanding the structural and functional characteristics of pyrazole derivatives, offering significant insights into their molecular interactions. eurasianjournals.com Methods such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations are employed to explore the dynamic behavior and conformational possibilities of these compounds. eurasianjournals.com Such in silico approaches provide a cost-effective and efficient way to identify and optimize lead compounds by predicting their binding mechanisms and affinities with biological targets. eurasianjournals.com

Detailed molecular docking simulations and Density Functional Theory (DFT) have been applied to investigate the binding interactions of this compound derivatives with specific protein targets. researchgate.net One such study focused on a series of 4-difluoromethyl pyrazole derivatives (designated 3a-3h) and their potential as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, using the crystal structure of the major protease PDB: 3LN1 for docking assessments. researchgate.net

The simulations revealed that derivatives 3a and 3f exhibited the highest docking scores, indicating a strong binding affinity for the 3LN1 protease. researchgate.net The favorable interaction of these compounds was attributed to the formation of three hydrogen bonds and multiple hydrophobic interactions with key amino acid residues within the receptor's binding site. researchgate.net For instance, ligand 3g showed a strong and stable binding affinity with an energy score of -6.9765 kcal/mol. researchgate.net The various interactions, including hydrogen bonds, π-alkyl, π-cation, C-H/π-sigma, and halogen interactions, all contributed to the binding affinity of these compounds with the protein's active sites. researchgate.net

The following table summarizes the molecular docking results for these derivatives with the protein target.

| Compound | Docking Score (kcal/mol) | Key Interaction Types Observed | Target Protein (PDB ID) |

|---|---|---|---|

| Derivative 3a | High | Hydrogen Bonds, Hydrophobic Interactions | Protease (3LN1) |

| Derivative 3f | High | Hydrogen Bonds, Hydrophobic Interactions | Protease (3LN1) |

| Derivative 3g | -6.9765 | Not specified | Protease (3LN1) |

In a separate line of investigation, molecular docking was used to predict the binding orientation of N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) within the active site of its target protein, succinate (B1194679) dehydrogenase (SDH). nih.gov This computational analysis was crucial in understanding how the compound interacts with the enzyme at a molecular level. nih.gov The study confirmed that in silico modeling successfully predicted the binding mode of the compound within the SDH active site, highlighting the utility of these methods for rational drug design. nih.gov

These computational studies, which combine molecular docking with quantum mechanical methods like DFT, are pivotal for elucidating the electronic properties and reactivity parameters of this compound derivatives, thereby guiding the development of new potential therapeutic agents. researchgate.net

Exploration of Diverse Applications and Research Directions Focusing on Mechanisms and in Vitro/in Silico Findings, Strictly Avoiding Clinical Data

Investigation of Molecular Interactions with Biological Targets

In silico and in vitro studies have highlighted the potential of the difluoromethyl pyrazole (B372694) scaffold to interact with various biological targets, primarily through enzyme inhibition and receptor binding. The difluoromethyl group is often considered a bioisostere of hydroxyl or thiol groups, potentially acting as a hydrogen bond donor, which can influence its binding affinity and selectivity for specific proteins.

Enzyme Inhibition Mechanisms: A significant area of investigation for pyrazole derivatives, especially pyrazole-4-carboxamides, is their role as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.govacs.orgacs.org This inhibition disrupts the fungal respiratory process, leading to fungicidal effects. Molecular docking studies on compounds structurally related to 4-(difluoromethyl)-1-phenyl-1H-pyrazole, such as N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, have predicted specific binding orientations within the active site of the SDH protein. nih.gov These in silico models suggest that the pyrazole ring and associated functional groups form crucial interactions, including hydrogen bonds and π–π stacking, with key amino acid residues like Arg59 in the enzyme's active pocket, effectively blocking its function. nih.govacs.org

Beyond SDH, other pyrazole derivatives have been investigated as inhibitors for other enzymes. For instance, certain 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives have shown promise as inhibitors of monoamine oxidase B (MAO-B). nih.gov

Receptor Binding at a Molecular Level: The pyrazole scaffold has also been explored for its ability to bind to specific cellular receptors. Research on related pyrazole compounds has demonstrated interactions with transient receptor potential cation (TRPC) channels. nih.gov These studies aim to differentiate between receptor-operated and store-operated Ca2+ entry pathways, with some pyrazole derivatives showing selectivity for TRPC channels over Orai pore complexes. nih.gov Additionally, other pyrazole structures have been identified as positive allosteric modulators of the metabotropic glutamate (B1630785) 4 (mGlu4) receptor, suggesting a potential for this chemical class to influence neuronal signaling pathways. nih.gov

| Biological Target | Investigated Derivative Type | Mechanism/Interaction | In Vitro/In Silico Finding |

| Succinate Dehydrogenase (SDH) | Pyrazole-4-carboxamides | Enzyme Inhibition | Docking studies predict binding in the active site, forming H-bonds and π–π interactions. nih.govacs.org |

| Monoamine Oxidase B (MAO-B) | 1-Thiocarbamoyl pyrazole derivatives | Enzyme Inhibition | Certain derivatives show high inhibitory activity against MAO-B isoforms. nih.gov |

| TRPC Channels | Trifluoromethyl-pyrazole derivatives | Receptor Blockade | Selective blocking of TRPC channels over Orai-mediated pathways. nih.gov |

| mGlu4 Receptor | 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline | Positive Allosteric Modulation | Potentiation of receptor activity. nih.gov |

Role as a Synthetic Intermediate in Complex Molecule Construction

The this compound scaffold is a valuable building block in organic synthesis, providing a robust platform for the construction of more elaborate molecules. Its synthetic versatility allows for functionalization at various positions on the pyrazole ring, enabling the creation of diverse chemical libraries for screening in drug discovery and materials science. nih.govbohrium.com

The synthesis of fluorinated pyrazoles is an area of significant interest due to the unique properties imparted by fluorine atoms. researchgate.netacs.org Methods for synthesizing derivatives often involve the cyclocondensation of dicarbonyl compounds with hydrazines. nih.gov For instance, the creation of pyrazole-4-carboxamides, which are widely studied for their biological activities, typically involves creating an acid chloride from the pyrazole-4-carboxylic acid precursor, followed by amidation with a suitable amine. researchgate.netmdpi.com The difluoromethyl group itself can be introduced through various fluorination strategies. The stability of the pyrazole ring allows it to withstand a range of reaction conditions, making it an ideal core for multi-step syntheses. globalresearchonline.net Its use as a precursor is evident in the synthesis of complex fused-ring systems, such as indenopyrazoles, and in the preparation of ligands for coordination chemistry. mdpi.com

Potential in Agrochemical Research and Development

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this moiety. nih.gov Derivatives of this compound, particularly those with a carboxamide group at the 4-position, have been extensively studied for their potential as fungicides.

Fungicide Scaffold: As mentioned previously, the primary molecular mechanism of action for many pyrazole-based fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme in pathogenic fungi. nih.govacs.orgacs.org This targeted action disrupts cellular respiration and energy production, proving effective against a range of plant pathogens.

In Vitro Studies on Plant Targets: In vitro bioassays have demonstrated the efficacy of difluoromethyl pyrazole carboxamide derivatives against several economically important fungal species. These studies measure the concentration of the compound required to inhibit fungal growth by 50% (EC50). For example, derivatives have shown potent activity against Gibberella zeae, Botrytis cinerea, and Rhizoctonia solani. nyxxb.cn Some novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown broad-spectrum in vitro activity against fungi such as Fusarium proliferatum and Fusarium oxysporum. researchgate.net Research has also explored the structure-activity relationship (SAR), indicating that the nature of the substituents on both the N-phenyl ring and the amide nitrogen significantly influences the antifungal potency. researchgate.netnih.gov

| Fungal Species | Compound Type | In Vitro Activity (EC50/Inhibition) |

| Rhizoctonia solani | N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | IC50 = 7.48 mg L⁻¹ nih.gov |

| Sclerotinia sclerotiorum | Pyrazole-4-carboxamide derivatives | Good in vitro activity reported. acs.org |

| Gibberella zeae | N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | >50% inhibition at 100 µg/mL for some derivatives. mdpi.com |

| Fusarium oxysporum | 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives | EC50 of 1.5 µg/mL for compound 7c. acs.org |

Exploration in Material Science Applications

The photophysical and electronic properties of pyrazole derivatives, combined with their structural versatility and stability, make them attractive candidates for various applications in material science. nih.govresearchgate.net

Chemosensors: The pyrazole nucleus can act as a chelating ligand for metal atoms. nih.govresearchgate.net This property has been exploited to develop colorimetric and fluorescent chemosensors. These sensors can selectively bind to specific metal ions, leading to a detectable change in color or fluorescence, which allows for the monitoring of these ions in environmental and biological systems. rsc.orgrsc.org

Liquid Crystals: The rigid, planar structure of the pyrazole ring is a desirable feature for the design of liquid crystalline materials. researchgate.netnih.gov By incorporating pyrazole heterocycles into molecules with appropriate mesogenic groups, it is possible to synthesize compounds that exhibit liquid crystal phases, such as nematic or smectic phases, over specific temperature ranges. semanticscholar.orgbelnauka.by

Organic Electronics: Pyrazole derivatives have been investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Their inherent electronic properties, which can be tuned through chemical modification, allow them to function as emissive or charge-transporting materials within these devices. researchgate.net

Coordination Chemistry Ligands: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making pyrazole-based molecules effective ligands in coordination chemistry. nih.gov This allows for the construction of metal-organic frameworks (MOFs) and other coordination polymers with potentially interesting catalytic, magnetic, or porous properties.

Future Directions, Research Gaps, and Challenges

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of fluorinated pyrazoles, while established, still presents challenges in terms of efficiency, selectivity, and substrate scope. researchgate.netnih.gov Traditional methods such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines often face issues with regioselectivity, particularly with unsymmetrical precursors. researchgate.netnih.gov Future research is geared towards developing more sophisticated and robust synthetic strategies.

Key areas for development include:

Transition-Metal-Free Reactions: While effective, metal-catalyzed reactions can introduce toxic impurities and increase costs. nih.gov Developing novel transition-metal-free pathways, such as those utilizing hypervalent iodine reagents for trifluoromethylation/cyclization, offers a promising alternative for difluoromethylation. nih.gov

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly valuable for improving synthetic efficiency by combining multiple steps into a single operation, thereby reducing waste and purification efforts. mdpi.com Future methodologies will likely focus on designing novel MCRs that allow for the direct and controlled assembly of complex difluoromethylated pyrazoles from simple starting materials.

Late-Stage Functionalization: Introducing the difluoromethyl group at a late stage in a synthetic sequence is a powerful strategy for rapidly creating diverse compound libraries. rsc.org Research is needed to develop more versatile late-stage difluoromethylation techniques that are tolerant of a wide range of functional groups, moving beyond existing methods that may have limitations. rsc.orgresearchgate.net

Flow Chemistry: The use of microreactor or flow chemistry systems can enhance reaction control, improve safety, and facilitate scalability. researchgate.net Applying these technologies to the synthesis of 4-(difluoromethyl)-1-phenyl-1H-pyrazole could lead to higher yields and purity while minimizing reaction times.

A comparison of current and next-generation synthetic goals is outlined below.

| Feature | Current Methodologies | Next-Generation Goals |

| Catalysis | Often reliant on transition metals (e.g., Palladium, Copper). mdpi.comnih.gov | Increased use of transition-metal-free catalysts, biocatalysis, and photocatalysis. nih.gov |

| Efficiency | Multi-step syntheses are common, often with moderate overall yields. mdpi.com | Emphasis on one-pot reactions and multicomponent strategies to improve atom economy and reduce steps. mdpi.commdpi.com |

| Selectivity | Regioselectivity can be a significant challenge, leading to isomeric mixtures. nih.govresearchgate.net | Development of highly regioselective and stereoselective methods to afford single isomers with high purity. |

| Scope | Limited by the availability of functionalized precursors and harsh reaction conditions. researchgate.net | Broader substrate scope with high functional group tolerance, enabling late-stage functionalization. rsc.orgresearchgate.net |

Advanced Computational Approaches for Deeper Mechanistic Elucidation and Property Prediction

Computational chemistry has become an essential tool for understanding the properties and reactivity of pyrazole (B372694) derivatives. eurasianjournals.com Future work will increasingly rely on advanced computational models to provide deeper insights that are difficult to obtain through experimental means alone. researchgate.net

Mechanistic Studies: While reaction mechanisms for pyrazole synthesis have been proposed, detailed computational studies can offer a more profound understanding. researchgate.netrsc.orgumn.edu Using Density Functional Theory (DFT) and other quantum mechanical methods, researchers can map reaction pathways, identify transition states, and calculate activation energies. researchgate.neteurasianjournals.com This knowledge is crucial for optimizing reaction conditions to improve yield and selectivity. researchgate.net

Property Prediction: Computational tools are adept at predicting the physicochemical and electronic properties of molecules like this compound. researchgate.net DFT calculations can be used to determine molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), which are critical for understanding the molecule's reactivity and interaction with biological targets. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of pyrazole derivatives in various environments, such as in solution or at the active site of a protein. eurasianjournals.comrsc.org This provides valuable information on conformational flexibility and the stability of ligand-receptor interactions, aiding in the design of molecules with improved pharmacological profiles. rsc.org

| Computational Method | Application in Pyrazole Research | Future Outlook |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity parameters, and molecular electrostatic potential. researchgate.netresearchgate.net | More accurate functionals and basis sets for complex systems; real-time simulation of reaction dynamics. |

| Molecular Docking | Predicting binding modes and affinities of pyrazole derivatives to biological targets (e.g., enzymes). researchgate.neteurasianjournals.com | Enhanced scoring functions and inclusion of protein flexibility for more reliable binding predictions. |

| Molecular Dynamics (MD) | Exploring conformational space and stability of ligand-protein complexes over time. eurasianjournals.comrsc.org | Longer simulation times (microseconds to milliseconds) using advanced hardware to capture complex biological events. |

Integration with Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials science. nih.govresearchgate.net For derivatives of this compound, these technologies offer a path to accelerate the design-synthesize-test cycle.

De Novo Design: Generative AI models can design novel pyrazole structures with desired properties. researchgate.netresearchgate.net By training on large datasets of known molecules and their activities, these models can propose new compounds that are predicted to be highly active and possess favorable drug-like characteristics. nih.gov

Predictive Modeling: ML algorithms, such as deep neural networks and graph convolutional networks, can build predictive models for various properties, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion). nih.govnih.gov This allows for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes. nih.gov This can help chemists identify the most efficient ways to synthesize novel this compound analogues, overcoming complex synthetic challenges.

A recent study highlighted an integrated approach for designing pyrazole derivatives as potential SARS-CoV-2 inhibitors, where a library of over 60,000 structures was generated and screened using molecular docking and deep learning to identify the top candidates for synthesis. nih.gov This exemplifies the power of combining computational chemistry with AI to accelerate discovery. researchgate.netnih.gov

Exploration of Sustainable Synthesis and Application Pathways

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will need to incorporate sustainable practices to minimize environmental impact. mdpi.com

Key areas for advancing sustainability include:

Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, supercritical fluids, or bio-based solvents. mdpi.com

Catalyst Development: Focusing on the use of reusable and non-toxic catalysts, such as magnetic nanoparticles, which can be easily separated from the reaction mixture and recycled. mdpi.com The use of biocatalysts (enzymes) also offers a highly selective and environmentally friendly alternative.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a principle well-supported by the use of multicomponent reactions. mdpi.commdpi.com

Addressing Remaining Challenges in Functionalization and Structural Diversity

Despite progress, significant challenges remain in the synthesis and functionalization of difluoromethylated pyrazoles, limiting the exploration of their chemical space. researchgate.netacs.org

Selective C-H Functionalization: The direct and selective functionalization of C-H bonds on the pyrazole or phenyl ring is a major goal. researchgate.net Current methods often require directing groups or harsh conditions. Developing mild and highly selective C-H functionalization protocols would provide a powerful tool for creating structural diversity. researchgate.net

Handling Difluoromethylation Reagents: Many reagents used for difluoromethylation can be hazardous, expensive, or difficult to handle on a large scale. rsc.orgresearchgate.net A significant challenge is the development of safer, more accessible, and scalable difluoromethylating agents. researchgate.net

Isomer Separation: The synthesis of substituted pyrazoles can lead to the formation of isomeric mixtures that are difficult to separate. researchgate.net This is particularly true for N-difluoromethylation of unsymmetrical pyrazoles, which can produce inseparable isomers, complicating characterization and biological testing. researchgate.net Future synthetic methods must prioritize selectivity to avoid these issues.

Introduction of Complex Functional Groups: While the synthesis of simple pyrazole derivatives is well-documented, the introduction of more complex and sensitive functional groups remains a challenge. mdpi.com Methodologies need to be developed that are compatible with a wider array of functionalities to enable the synthesis of more sophisticated molecular architectures.

Overcoming these challenges will be critical for unlocking the full potential of this compound and its derivatives in various scientific and technological fields.

Q & A

Basic: What are the standard synthetic routes for 4-(Difluoromethyl)-1-phenyl-1H-pyrazole?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting phenylhydrazine with fluorinated β-keto esters or difluoromethyl ketones under acidic or basic conditions. For example, cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine in the presence of trifluoroacetic acid has been reported for analogous pyrazole derivatives . Microwave-assisted synthesis (non-conventional methods) is also employed to enhance reaction efficiency and yield, as demonstrated in fluorinated pyrazolone derivatives .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

Methodological Answer:

Optimization involves adjusting solvent polarity, temperature, and catalyst selection. For fluorinated pyrazoles, polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates, while microwave irradiation reduces reaction time and byproduct formation . Monitoring via TLC or HPLC is critical to track intermediate stability, especially when difluoromethyl groups are prone to hydrolysis under prolonged heating .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR spectroscopy : <sup>19</sup>F NMR is critical for identifying difluoromethyl (-CF2H) environments, with characteristic splitting patterns .

- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve crystal structures and confirm substituent positions .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns of fluorinated fragments .

Advanced: How can computational methods aid in predicting the compound’s spectral properties?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) simulate <sup>1</sup>H and <sup>19</sup>F NMR chemical shifts, which correlate with experimental data to validate structural assignments . Molecular docking studies (using software like AutoDock) predict interactions with biological targets, leveraging fluorine’s stereoelectronic effects .

Basic: What biological activities are associated with this compound derivatives?

Methodological Answer:

Pyrazole derivatives exhibit antimicrobial, antifungal, and anti-inflammatory activities. The difluoromethyl group enhances bioavailability by reducing metabolic degradation, as seen in fluorinated analogs tested against Staphylococcus aureus . Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents (e.g., -CF2H) improve target binding .

Advanced: How can SAR studies resolve contradictions in bioactivity data for fluorinated pyrazoles?

Methodological Answer:

Contradictions often arise from solubility differences or metabolic instability. For example, while fluorination increases lipophilicity, excessive fluorination may reduce aqueous solubility, limiting in vivo efficacy . Systematic SAR studies using logP measurements and in vitro metabolic assays (e.g., liver microsomes) clarify these trade-offs .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact.

- Ventilation : Handle in a fume hood to avoid inhalation of fluorinated vapors.

- Storage : Store in airtight containers at -20°C to prevent decomposition .

Advanced: How does the difluoromethyl group influence the compound’s electronic properties?

Methodological Answer:

The -CF2H group exerts a strong inductive effect, lowering the pKa of adjacent amines and enhancing membrane permeability . Computational studies show that fluorine’s electronegativity polarizes the pyrazole ring, increasing dipole moments and improving binding to hydrophobic enzyme pockets .

Basic: What analytical methods are used to assess purity?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.

- Elemental analysis : Validates %C, %H, %N, and %F content (±0.3% tolerance) .

- Melting point : Sharp melting ranges (<2°C variation) indicate high crystallinity .

Advanced: How can crystallographic data resolve stereochemical ambiguities?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines absolute configuration and torsional angles. For example, dihedral angles between the pyrazole ring and substituents (e.g., phenyl groups) are resolved to <0.1° accuracy, clarifying steric effects on reactivity .

Basic: What solvents are compatible with this compound for reaction workups?

Methodological Answer:

- Polar solvents : DMSO, DMF (for reactions requiring high solubility).

- Non-polar solvents : Ethyl acetate or dichloromethane (for extraction and chromatography).

Avoid protic solvents (e.g., methanol) that may protonate the pyrazole nitrogen .

Advanced: How do fluorinated analogs compare to non-fluorinated counterparts in stability studies?

Methodological Answer:

Accelerated stability testing (40°C/75% RH for 6 months) shows fluorinated pyrazoles exhibit 10–15% slower degradation rates due to C-F bond resilience. LC-MS identifies degradation products (e.g., hydrolyzed difluoromethyl to carboxylate groups), guiding formulation strategies .

Basic: What are emerging applications of this compound in materials science?

Methodological Answer:

Fluorinated pyrazoles are explored as ligands for metal-organic frameworks (MOFs) due to their strong coordination with transition metals (e.g., Cu<sup>2+</sup>). Their thermal stability (>300°C) makes them suitable for catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.